molecular formula C13H20O4 B14526825 Tridecane-2,5,9,12-tetrone CAS No. 62619-79-8

Tridecane-2,5,9,12-tetrone

Cat. No.: B14526825
CAS No.: 62619-79-8
M. Wt: 240.29 g/mol
InChI Key: OTIILCPAXKRCMO-UHFFFAOYSA-N
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Description

Tridecane-2,5,9,12-tetrone is an organic compound with the molecular formula C13H20O4 It is a derivative of tridecane, a saturated hydrocarbon, and contains four ketone functional groups at the 2nd, 5th, 9th, and 12th positions

Properties

CAS No.

62619-79-8

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

tridecane-2,5,9,12-tetrone

InChI

InChI=1S/C13H20O4/c1-10(14)6-8-12(16)4-3-5-13(17)9-7-11(2)15/h3-9H2,1-2H3

InChI Key

OTIILCPAXKRCMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CCCC(=O)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridecane-2,5,9,12-tetrone typically involves the oxidation of tridecane derivatives. One common method is the controlled oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydrocarbon chain to form the tetrone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as transition metal oxides, can also enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

Tridecane-2,5,9,12-tetrone can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions, elevated temperatures.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), mild to moderate temperatures.

    Substitution: Amines, hydrazines, basic or neutral conditions, room temperature to moderate temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, esters, or other oxygenated derivatives.

    Reduction: Alcohols, diols, or polyols.

    Substitution: Amino derivatives, hydrazones, or other substituted compounds.

Scientific Research Applications

Tridecane-2,5,9,12-tetrone has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of tridecane-2,5,9,12-tetrone depends on its interaction with specific molecular targets. The ketone groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tridecane: A saturated hydrocarbon with the formula C13H28, lacking the ketone functional groups.

    Tridecanone: A ketone derivative of tridecane with a single ketone group.

    Tetradecane-2,5,9,12-tetrone: A similar compound with an additional methylene group in the hydrocarbon chain.

Uniqueness

Tridecane-2,5,9,12-tetrone is unique due to the presence of four ketone groups, which confer distinct chemical reactivity and potential biological activity. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

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